3-Borono-5-chlorobenzoic acid

Descripción

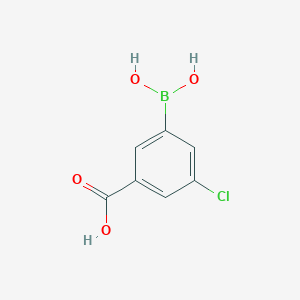

Structure

2D Structure

Propiedades

IUPAC Name |

3-borono-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAUXSOHALWWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657088 | |

| Record name | 3-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-05-1 | |

| Record name | 3-Borono-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Borono 5 Chlorobenzoic Acid and Analogous Arylboronic Acids

Overview of Established Carbon-Boron Bond Formation Strategies

The primary methods for synthesizing arylboronic acids involve the reaction of organometallic reagents with borate (B1201080) esters or the transition metal-catalyzed borylation of aryl halides and their derivatives. nih.gov The choice of method often depends on the functional group tolerance, desired scale, and the availability of starting materials. acs.org

Palladium-Catalyzed Borylation Reactions, including Miyaura Borylation

Palladium-catalyzed borylation, particularly the Miyaura borylation reaction, stands as one of the most efficient and widely used methods for synthesizing arylboronic esters. beilstein-journals.orgresearchgate.net This reaction involves the cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

A key advantage of this method is its remarkable functional group compatibility, allowing for the borylation of substrates containing sensitive groups like carbonyls, nitriles, and nitro groups. organic-chemistry.orgacs.org The reaction conditions are generally mild, which prevents the degradation of complex molecules. organic-chemistry.org The mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester and regenerate the catalyst. alfa-chemistry.com

The choice of base is critical to the success of the Miyaura borylation. Weak bases like potassium acetate (B1210297) (KOAc) are often employed to prevent the competing Suzuki coupling of the newly formed boronate ester with the starting aryl halide. alfa-chemistry.comorganic-chemistry.org Various palladium catalysts and ligands have been developed to improve efficiency and expand the substrate scope to include less reactive aryl chlorides. organic-chemistry.org

Table 1: Key Components in Miyaura Borylation

| Component | Example(s) | Role in Reaction |

| Aryl Electrophile | Aryl bromides, iodides, chlorides, triflates | Source of the aryl group |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBPin) | Source of the boronate ester group |

| Palladium Catalyst | PdCl₂(dppf), Pd(dba)₂ | Facilitates the cross-coupling reaction |

| Ligand | dppf, XPhos, t-Bu-DPEphos | Stabilizes and activates the palladium catalyst |

| Base | Potassium acetate (KOAc), Triethylamine (Et₃N) | Activates the diboron reagent and facilitates the catalytic cycle |

| Solvent | Dioxane, Toluene, DMF | Provides the reaction medium |

Lithium-Halogen Exchange and Subsequent Borylation

The formation of arylboronic acids via lithium-halogen exchange is a classic and powerful method. acs.org This process involves the reaction of an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) to generate an aryllithium intermediate. nih.govwikipedia.org This highly reactive species is then quenched with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final arylboronic acid. acs.org

This method's primary limitation is its poor compatibility with functional groups that are reactive towards organolithium reagents, such as esters and nitriles. acs.org However, it remains a valuable technique, especially for substrates that are not amenable to palladium catalysis. nih.gov The rate of exchange is generally faster for iodides than for bromides, and chlorides are typically much less reactive. wikipedia.org An "in situ quench" technique, where the borate is present during the lithium-halogen exchange, can sometimes improve yields for sensitive substrates. acs.org

Grignard Reagent-Mediated Borylation

Similar to the lithium-halogen exchange, Grignard reagents can be used to synthesize arylboronic acids. nih.gov This method involves the formation of an aryl magnesium halide (a Grignard reagent) from an aryl halide and magnesium metal. organic-chemistry.org The resulting organometallic species is then reacted with a trialkyl borate, followed by hydrolysis, to produce the arylboronic acid.

This approach offers an alternative to organolithium reagents and can sometimes offer different selectivity or functional group tolerance. nih.gov The reaction of Grignard reagents with pinacolborane (PinBH) at room temperature has been shown to be an efficient and general method for synthesizing pinacolboronates. acs.org This process proceeds through a dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium bromide. acs.org The use of additives like lithium chloride can facilitate the formation of the Grignard reagent from aryl bromides. organic-chemistry.org While iron-catalyzed cross-coupling of aryl Grignard reagents with other halides is well-known, direct borylation typically does not require a transition metal catalyst. acs.orgnih.gov

Convergent and Divergent Synthetic Routes for Halogenated Boronobenzoic Acids

The synthesis of specifically substituted arylboronic acids, like 3-borono-5-chlorobenzoic acid, requires careful strategic planning. The routes can be convergent, where the final molecule is assembled from pre-functionalized fragments, or divergent, where a common intermediate is elaborated into various final products.

Strategies from Bromo/Chloro Benzoic Acid Precursors

A common and direct strategy for synthesizing this compound would involve the borylation of a dihalogenated benzoic acid precursor, such as 3-bromo-5-chlorobenzoic acid. chemicalbook.comaobchem.comnih.gov Given the differential reactivity of halogens in both palladium-catalyzed reactions and metal-halogen exchanges (I > Br > Cl), a selective reaction at the more reactive bromine position is feasible. wikipedia.org

For instance, a Miyaura borylation of 3-bromo-5-chlorobenzoic acid with bis(pinacolato)diboron and a suitable palladium catalyst would be expected to selectively replace the bromine atom with a boronate ester group, leaving the chlorine atom intact. nih.govwikipedia.org Similarly, a lithium-halogen exchange using n-butyllithium at -78 °C would preferentially occur at the C-Br bond, allowing for subsequent quenching with a borate ester to install the boron functionality at the 3-position. wikipedia.org

Table 2: Potential Synthetic Conversion of 3-Bromo-5-chlorobenzoic acid

| Reaction Type | Reagents | Expected Intermediate | Final Product | Selectivity Principle |

| Miyaura Borylation | B₂pin₂, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | 3-(Pinacolatoboronyl)-5-chlorobenzoic acid ester | This compound | Higher reactivity of C-Br bond in oxidative addition |

| Lithium-Halogen Exchange | 1. n-BuLi, -78°C2. B(OiPr)₃3. H₃O⁺ | 3-(Dihydroxyboronyl)-5-chlorobenzoic acid | This compound | Faster metal-halogen exchange for bromide vs. chloride |

Regioselective Functionalization Approaches

Regioselective synthesis is crucial when multiple reactive sites are present on a molecule. In the context of halogenated benzoic acids, achieving regioselectivity can be accomplished through several advanced methods. Directed ortho-metalation is a powerful tool, but it is less applicable for metasubstituted products like this compound.

More relevant are electrophilic aromatic borylation reactions. While these often require specific directing groups or substitution patterns for high selectivity, methods using reagents like BCl₃ have been shown to achieve regioselective C-H borylation, particularly at positions ortho to existing aryl groups. nih.govresearchgate.nethw.ac.uk For a precursor like 3-chlorobenzoic acid, direct C-H borylation would likely lead to a mixture of isomers. Therefore, methods that rely on the inherent reactivity of a pre-installed functional group, like the borylation of a halide as discussed previously, generally offer more precise regiochemical control for this specific substitution pattern. nih.gov Iron-catalyzed directing group-controlled C-H borylation has also been developed, affording regioselective access to certain arylboronic acids at room temperature. dntb.gov.ua

Green Chemistry Considerations in the Preparation of this compound

The synthesis of this compound and analogous arylboronic acids is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The twelve principles of green chemistry provide a framework for sustainable chemical synthesis. bridgew.edursc.org

Key green chemistry principles relevant to the synthesis of arylboronic acids include:

Prevention of Waste : Designing synthetic routes that minimize the formation of byproducts. bridgew.edu

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries : Minimizing or avoiding the use of toxic organic solvents in favor of greener alternatives like water or ethanol. nih.govacs.org

Catalysis : Utilizing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org

Modern synthetic strategies for arylboronic acids are progressively incorporating these principles. For instance, the use of water as a solvent has emerged as a sustainable and environmentally friendly alternative to traditional organic solvents. rsc.org Micellar catalysis, which employs surfactants to create nanoreactors in water, can enhance the solubility of organic compounds and facilitate efficient reactions. rsc.org

Furthermore, advancements in catalysis have led to the development of more sustainable methods. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and photocatalytic systems that utilize visible light as an energy source. acs.org For example, a heterogeneous photocatalyst based on copper-doped g-C3N4 has been developed for the oxidative hydroxylation of arylboronic acids in water, using air as a green oxidant at room temperature. acs.org

Another innovative approach is the use of phase-switching strategies to simplify product purification, thereby reducing the reliance on chromatography and the associated solvent waste. acs.org In one such method, boronic acids are complexed with a polyol like sorbitol at high pH, which makes them water-soluble and allows for easy separation from non-polar impurities. acs.org The boronic acid can then be recovered by lowering the pH.

Multicomponent reactions (MCRs) also represent a green synthetic route by combining three or more reactants in a single step to form the final product, which improves atom economy and reduces the need for intermediate purification steps. nih.gov

The following table summarizes and compares different synthetic approaches for arylboronic acids based on green chemistry principles:

| Methodology | Key Green Chemistry Principles Applied | Advantages | Challenges |

|---|---|---|---|

| Aqueous Micellar Catalysis | Safer Solvents, Catalysis | Reduces use of organic solvents, enhances reaction rates. rsc.org | Surfactant recovery and reuse can be challenging. |

| Heterogeneous Photocatalysis | Catalysis, Energy Efficiency, Safer Solvents | Uses visible light, water as a solvent, and a reusable catalyst. acs.org | Catalyst synthesis can be complex and costly. |

| Phase-Switch Purification | Prevention of Waste, Safer Solvents | Avoids chromatographic purification, reducing solvent waste. acs.org | Requires pH adjustments and may not be suitable for all substrates. |

| Multicomponent Reactions | Atom Economy, Prevention of Waste | High atom economy, reduces reaction steps and waste. nih.gov | Developing new MCRs for specific target molecules can be difficult. |

| Catalyst-Free Synthesis in Water | Safer Solvents, Catalysis | Avoids the use of metal catalysts and organic solvents. researchgate.net | May have a limited substrate scope and require higher temperatures. |

By considering these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformation of 3 Borono 5 Chlorobenzoic Acid

Participation in Cross-Coupling Reactions

3-Borono-5-chlorobenzoic acid is a versatile building block in organic synthesis, primarily due to the presence of the boronic acid functional group. This group allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling, or Suzuki reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org this compound, as an arylboronic acid, is an ideal substrate for this reaction. The reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org

The scope of the Suzuki-Miyaura reaction is extensive. The organoboron partner can be a boronic acid, boronic ester, or an organotrifluoroborate. wikipedia.orgorganic-chemistry.org The coupling partner is typically an aryl, vinyl, or alkyl halide or pseudohalide, such as a triflate. wikipedia.orgorganic-chemistry.org The general reactivity order for the halide partner is I > OTf > Br >> Cl. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:

Oxidative Addition: The active Palladium(0) catalyst reacts with the organohalide (R¹-X) to form a Palladium(II) intermediate. libretexts.org

Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron compound to the Palladium(II) complex. The presence of a base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group (in this case, the 3-carboxy-5-chlorophenyl group) to the palladium center. libretexts.orgorganic-chemistry.orgyoutube.com

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond (R¹-R²) and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The reaction tolerates a wide variety of functional groups, and the boron byproducts are generally considered to have low toxicity, making it a highly utilized method in academic and industrial research. nih.gov

Table 1: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner Class | Example | Product Type |

|---|---|---|

| Aryl Halide | Bromobenzene | Substituted Biphenyl Carboxylic Acid |

| Vinyl Halide | Vinyl Bromide | Substituted Styrene Carboxylic Acid |

| Heteroaryl Halide | 2-Bromopyridine | Substituted Heterobiaryl Carboxylic Acid |

| Aryl Triflate | Phenyl triflate | Substituted Biphenyl Carboxylic Acid |

While the Suzuki-Miyaura coupling is the most common reaction for boronic acids, the underlying principles of palladium-catalyzed cross-coupling extend to other reactions using different organometallic reagents. The Hiyama coupling is a notable alternative that utilizes organosilanes as the nucleophilic partner. organic-chemistry.orgwikipedia.org

The Hiyama coupling involves the reaction of an organosilane with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride source (like TBAF) or a base, to cleave the silicon-carbon bond. organic-chemistry.orgcore.ac.uk This activation forms a hypervalent, pentacoordinate silicon intermediate, which is necessary for the transmetalation step to proceed. core.ac.uk

Table 2: Comparison of Suzuki-Miyaura and Hiyama Coupling

| Feature | Suzuki-Miyaura Coupling | Hiyama Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., Boronic Acid) | Organosilane (e.g., Aryltrimethoxysilane) |

| Activating Agent | Base (e.g., K₃PO₄, Na₂CO₃) | Fluoride source (e.g., TBAF) or Base (e.g., NaOH) |

| Byproducts | Boron-based compounds | Silicon-based compounds |

| Advantages | Wide commercial availability of reagents, low toxicity of byproducts. nih.govorganic-chemistry.org | Organosilanes are stable and can be a good alternative. organic-chemistry.org |

The mechanistic pathway for the Hiyama coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. core.ac.ukmdpi.com Although less common than the Suzuki reaction due to the broad availability of boronic acids, the Hiyama coupling offers a comparable scope and is a valuable tool in organic synthesis. organic-chemistry.org

The efficiency, scope, and mildness of cross-coupling reactions are heavily dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. nih.gov Over the past few decades, significant advancements in ligand design have transformed cross-coupling chemistry.

Early cross-coupling reactions often used simple triarylphosphine ligands. However, the development of sterically bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) by groups like Buchwald led to catalytic systems with dramatically increased efficiency and broader substrate scope. nih.govnih.gov These advanced ligands accelerate the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. nih.gov

Another important class of ligands is N-heterocyclic carbenes (NHCs). NHCs form very strong bonds with the metal center, creating robust and highly active catalysts. scispace.com The choice between a phosphine and an NHC ligand can depend on the specific type of coupling reaction being performed. nih.gov

In addition to ligand development, the use of palladium "precatalysts" has become common. These are stable, well-defined Pd(II) complexes that are easily activated under reaction conditions to generate the active Pd(0) species in situ. This approach provides greater control and reproducibility compared to using Pd(0) sources directly. nih.gov The development of specialized ligands and precatalysts allows for the coupling of even challenging substrates, such as aryl chlorides, often at lower catalyst loadings and milder temperatures. researchgate.net

Derivatization and Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a second site for chemical modification, allowing for a range of derivatization and functional group interconversions. These transformations are standard in organic chemistry and can be used to synthesize esters, amides, and other related compounds.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This classic reaction, known as Fischer esterification, is an equilibrium process.

Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. The carboxylic acid can be reacted directly with an amine to form an amide, although this often requires high temperatures. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acid chloride (see section 3.2.2), before reacting it with an amine. Alternatively, coupling reagents can be used to facilitate amide bond formation under milder conditions. Interestingly, certain boronic acids have been shown to act as catalysts for amidation reactions. researchgate.net

The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a highly reactive acid halide. These compounds are valuable synthetic intermediates. libretexts.org

Acid Halide Formation: Acid chlorides are most commonly prepared by reacting the parent carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

Acid Anhydride Formation: Acid anhydrides can be prepared from acid halides. A nucleophilic acyl substitution reaction between an acid chloride and a carboxylate salt (formed by deprotonating a carboxylic acid with a base) yields an acid anhydride. libretexts.orgkhanacademy.org This method can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.orgpressbooks.pub The reaction is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. pressbooks.pub

Table 3: Key Transformations of the Carboxylic Acid Group

| Target Derivative | Required Reagent(s) | Reaction Type |

|---|---|---|

| Ester | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (e.g., Benzylamine), Coupling Agent or prior activation | Amidation |

| Acid Chloride | Thionyl Chloride (SOCl₂) | Nucleophilic Acyl Substitution |

| Acid Anhydride | 1. Form Acid Chloride (SOCl₂) 2. Carboxylic Acid/Carboxylate | Nucleophilic Acyl Substitution |

Reactivity of the Aryl Chloride Substituent

The carbon-chlorine (C-Cl) bond on the aromatic ring of this compound is a potential site for chemical modification. However, its reactivity is significantly influenced by the electronic properties of the benzene ring and the nature of the other substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for modifying aryl halides. In this process, a nucleophile replaces the halide on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The viability of this pathway is heavily dependent on the electronic nature of the aromatic ring. Aryl chlorides are generally unreactive toward nucleophilic substitution. vedantu.comshaalaa.comquora.com This low reactivity is attributed to two main factors:

Resonance Effect : The lone pair of electrons on the chlorine atom can delocalize into the benzene ring, creating a partial double bond character in the C-Cl bond. This strengthens the bond, making it more difficult to break. shaalaa.comvedantu.com

Hybridization : The carbon atom bonded to the chlorine is sp² hybridized, which is more electronegative than an sp³ hybridized carbon. This results in a shorter, stronger C-Cl bond compared to that in alkyl halides. vedantu.comquora.com

For SNA_r to occur under reasonable conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

In the case of this compound, both the boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are located meta to the chlorine substituent. While both are electron-withdrawing groups, their placement meta to the chlorine atom means they cannot effectively stabilize the intermediate carbanion through resonance. Consequently, this compound is expected to be highly resistant to nucleophilic aromatic substitution under standard conditions. Forcing the reaction would likely require extreme conditions of high temperature and pressure, which could lead to decomposition or unwanted side reactions.

Additional Cross-Coupling Opportunities at the Chlorine Site

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. While the boronic acid group is the most common reactive handle in this compound for Suzuki couplings, the aryl chloride also represents a potential site for such transformations.

The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle is known to follow the trend: I > Br > Cl > F. nih.gov Aryl chlorides are the least reactive among the common halides, often requiring specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond. nih.govresearchgate.net

Selective cross-coupling on a molecule possessing both a boronic acid and an aryl chloride would overwhelmingly favor reaction at the boronic acid site. However, it is theoretically possible to engage the chlorine atom in a cross-coupling reaction under specific circumstances:

Pre-functionalization : If the boronic acid group is first protected, for instance, by conversion to a boronate ester, subsequent cross-coupling at the less reactive chlorine site could be attempted using a highly active catalyst system.

Orthogonal Reactivity : In a molecule containing two different halides, such as a bromo and a chloro substituent, selective coupling at the more reactive C-Br bond can be achieved, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. nih.gov This principle highlights the inherent difficulty in activating the C-Cl bond.

While specific examples of cross-coupling reactions occurring at the chlorine site of this compound are not readily found in the literature, the general principles of palladium catalysis suggest that such a transformation would be challenging and require carefully optimized conditions with a highly active catalyst.

Transformations Involving the Boronic Acid Group (excluding direct synthesis)

The boronic acid group is arguably the most versatile functional group on the molecule for synthetic transformations, primarily due to its central role in the Suzuki-Miyaura cross-coupling reaction. Beyond this, it undergoes other important transformations, including the formation of boronate esters and participation in chelation.

Formation and Reactivity of Boronate Esters

Boronic acids readily and reversibly react with diols to form cyclic boronate esters. nih.gov This reaction is an equilibrium process often driven by the removal of water. Common diols used for this purpose include pinacol, ethylene glycol, and (+)-pinanediol, the last of which can be used to generate chiral boronic esters.

The formation of a boronate ester from this compound, for example with pinacol, would proceed as follows:

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Pinacol | 2-(3-chloro-5-carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Azeotropic removal of water in a solvent like toluene or THF. |

This transformation changes the properties of the boron center significantly:

Stability : Boronate esters are generally more stable, less polar, and easier to handle and purify than their corresponding boronic acids. They are often more resistant to protodeboronation, a common side reaction with boronic acids. bris.ac.uk

Reactivity : The conversion to an ester modifies the reactivity. While still competent in Suzuki couplings, the altered steric and electronic environment can be exploited for other transformations. Nucleophilic addition to the boron atom can form a boronate complex, which is a key intermediate in many stereospecific reactions of boronic esters. bris.ac.uk

The resulting boronate esters can participate in a wide array of synthetic transformations that create new carbon-carbon and carbon-heteroatom bonds, making them valuable synthetic intermediates. nih.gov

Chelation and Complexation Behavior

Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. nih.gov this compound possesses two potential coordinating groups: the carboxylic acid and the boronic acid.

Carboxylic Acid Chelation : Carboxylic acids are well-known to coordinate with metal ions. sbmu.ac.irresearchgate.net The carboxylate anion (–COO⁻) can act as a bidentate ligand, coordinating to a metal center through both oxygen atoms to form a stable four-membered ring.

Boronic Acid Interactions : Boronic acids are Lewis acids and can interact with Lewis bases. More relevant to chelation, they can bind to metal centers, particularly under basic conditions where the boronate anion [RB(OH)₃]⁻ is formed. The diol-binding ability of boronic acids is also a form of complexation, famously used in sensors for saccharides.

The relative positioning of the carboxylic acid and boronic acid groups at the 1 and 3 positions on the benzene ring means they are too far apart to act as a single chelating unit to bind a single metal ion and form a small, stable ring (typically 5 or 6 members). However, the molecule can still participate in the formation of more complex metal-organic frameworks (MOFs) or coordination polymers. In such structures, the carboxylate group of one molecule could coordinate to a metal center, while the boronic acid group of another molecule coordinates to the same or a different metal center, leading to an extended network structure. Specific studies on the chelation behavior of this compound with metal ions are not extensively documented, but the principles of coordination chemistry suggest its potential as a linker in supramolecular chemistry. nih.gov

Applications of 3 Borono 5 Chlorobenzoic Acid in Advanced Chemical Research and Technology

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of the boronic acid and carboxylic acid groups, along with the chloro substituent on the aromatic ring, makes 3-Borono-5-chlorobenzoic acid a highly valuable and versatile building block in organic synthesis. This versatility is primarily exploited in the construction of diverse and complex molecular frameworks.

Construction of Diverse Molecular Scaffolds and Heterocyclic Systems

This compound is extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to generate a wide array of biaryl and polyaryl scaffolds. nih.govgre.ac.uk These scaffolds are fundamental cores in numerous biologically active molecules and advanced materials. The presence of the carboxylic acid and chlorine atom provides additional handles for further chemical modifications, allowing for the creation of libraries of compounds with varied structural features.

The boronic acid functionality also facilitates the synthesis of various heterocyclic systems. Through condensation and cyclization reactions with appropriately functionalized partners, a range of nitrogen-containing heterocycles can be accessed. nih.govmdpi.comclockss.org These heterocyclic motifs are prevalent in pharmaceuticals and agrochemicals. For instance, the intramolecular cyclization of intermediates derived from boronic acids can lead to the formation of fused ring systems, which are of significant interest in medicinal chemistry.

Enabling Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are powerful tools for rapidly building molecular complexity. wikipedia.orgmdpi.com Boronic acids, including this compound, are key participants in several important MCRs, such as the Petasis borono-Mannich reaction. nih.govorganic-chemistry.org This reaction allows for the efficient synthesis of substituted amines and amino acids, which are crucial components of many pharmaceutical agents. The ability of this compound to participate in such reactions streamlines synthetic pathways, making them more efficient and atom-economical.

Another notable MCR is the Ugi reaction, which can be employed to generate diverse peptide-like structures. nih.govmdpi.combeilstein-journals.org The carboxylic acid group of this compound can serve as one of the components in the Ugi reaction, leading to the formation of complex molecules with multiple points of diversity.

Contributions to Medicinal Chemistry and Drug Discovery

The application of this compound extends significantly into the realm of medicinal chemistry, where it serves as a critical starting material and intermediate for the development of novel therapeutic agents.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

There is strong evidence suggesting the utility of halogenated benzoic acid derivatives as key intermediates in the synthesis of modern pharmaceuticals. A closely related compound, 5-bromo-2-chlorobenzoic acid, is a well-documented precursor for the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors, a class of drugs used to treat type 2 diabetes. nbinno.comguidechem.comgoogle.comnih.govnbinno.com Prominent examples of SGLT2 inhibitors synthesized from this intermediate include Dapagliflozin and Empagliflozin. google.com Given the structural similarities and the analogous reactivity of the boronic acid group to the bromine atom in Suzuki couplings, this compound is a highly plausible and valuable precursor for the synthesis of these and other related APIs.

The synthesis of these diarylmethane C-glycoside SGLT2 inhibitors typically involves a Friedel-Crafts acylation or a related coupling reaction to connect the halogenated benzoic acid derivative with a glucoside moiety, followed by reduction and further modifications.

Table 1: SGLT2 Inhibitors and their Key Intermediates

| Drug Name | Key Intermediate | Therapeutic Use |

|---|---|---|

| Dapagliflozin | 5-Bromo-2-chlorobenzoic acid | Type 2 Diabetes |

Design and Synthesis of Receptor Ligands and Modulators

The biaryl and heterocyclic scaffolds readily accessible from this compound are privileged structures in the design of ligands for various biological targets, including G protein-coupled receptors (GPCRs). nih.gov GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The ability to systematically modify the structure of ligands is crucial for optimizing their binding affinity and selectivity for a specific receptor subtype. The versatility of this compound in synthetic transformations allows for the generation of focused libraries of potential receptor ligands for structure-activity relationship (SAR) studies.

Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising avenue for developing more selective and safer drugs. nih.gov The modular nature of syntheses involving this compound is well-suited for the creation of these complex molecules.

Application in Targeted Drug Delivery Systems (e.g., PROTACs, ADCs)

Targeted drug delivery systems are designed to deliver therapeutic agents specifically to diseased cells, thereby minimizing off-target effects. Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are two prominent examples of such systems.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govnih.gov They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While direct incorporation of this compound into a PROTAC has not been explicitly detailed, arylboronic acids have been utilized as reactive handles in the synthesis of PROTACs and as components of stimuli-responsive linkers. nih.gov For instance, aryl boronic acids can be used as "caging" groups that are cleaved under specific conditions, such as in the presence of reactive oxygen species (ROS), to activate the PROTAC. nih.gov

Degrader-antibody conjugates (DACs), which combine the targeting ability of an antibody with the protein-degrading capability of a PROTAC, represent a novel therapeutic modality. technologynetworks.com The synthesis of the complex linkers and degrader payloads used in DACs often relies on versatile building blocks, and the functional groups present in this compound make it a potentially useful component in the construction of these sophisticated drug delivery systems.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-bromo-2-chlorobenzoic acid |

| Dapagliflozin |

Utility in Materials Science and Engineering

The bifunctional nature of this compound, possessing both a boronic acid and a carboxylic acid group, along with a chlorine substituent, makes it a candidate as a versatile building block in materials science. The carboxylic acid can act as a classic linker component, while the boronic acid offers unique possibilities for forming dynamic covalent bonds, particularly in the construction of porous crystalline materials. The chloro-substituent can further modulate the electronic properties and intermolecular interactions within a resulting material.

In the field of porous materials, this compound could theoretically serve as a linker or a node in the construction of both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): The carboxylate group of this compound can coordinate with metal ions or clusters to form the characteristic metal-ligand bonds that define MOF structures. While numerous benzoic acid derivatives are employed as linkers in MOF synthesis, the presence of the boronic acid group on this particular linker could impart additional functionality. For instance, the boronic acid moiety could remain uncoordinated within the pores of the MOF, offering sites for post-synthetic modification or for the specific adsorption of molecules that interact with boronic acids. Alternatively, under certain synthetic conditions, both the carboxylate and boronic acid groups could potentially participate in framework formation, leading to more complex and potentially functional structures. The chlorine atom would be expected to influence the framework's electronic properties and its interactions with guest molecules.

Covalent Organic Frameworks (COFs): Boronic acids are foundational building blocks for a significant class of COFs. The boronic acid group of this compound can undergo condensation reactions, either with itself to form boroxine rings or with diols to create boronate esters, forming the covalent linkages of the framework. In such a scenario, the carboxylic acid group could serve as a functional handle within the COF pores, allowing for further chemical reactions to tailor the properties of the material. The chloro-substituent would also be incorporated into the COF structure, potentially enhancing its stability or modifying its electronic characteristics.

The aromatic nature of this compound, combined with its functional groups, suggests its potential as a component in the synthesis of advanced electronic and optical materials.

Electronic Materials: The integration of this molecule into larger conjugated systems, such as conductive polymers or organic semiconductors, could be envisioned. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the aromatic ring, which in turn can affect the electronic bandgap and charge transport properties of a material derived from it.

Optical Materials: Boron-containing organic compounds are known to exhibit interesting photophysical properties, including luminescence. While there is no specific data for this compound, analogous triarylboron compounds have been incorporated into MOFs to create luminescent materials. It is plausible that frameworks or polymers containing this molecule could exhibit fluorescence or phosphorescence, with potential applications in sensing, light-emitting devices, or bio-imaging. The specific emission properties would be dictated by the final structure and the extent of electronic communication between the molecular components.

The dual functionality of this compound also lends itself to applications in polymer chemistry and the construction of supramolecular assemblies.

Polymer Chemistry: This compound could be utilized as a monomer in polymerization reactions. The carboxylic acid could be converted to a more reactive derivative, such as an acyl chloride or ester, to participate in step-growth polymerization, leading to polyesters or polyamides. The boronic acid group could be used to form polymers with dynamic covalent bonds, which can exhibit self-healing or stimuli-responsive properties. The presence of the chlorine atom could enhance the thermal stability or flame retardancy of the resulting polymer.

Supramolecular Assemblies: The functional groups on this compound are capable of participating in various non-covalent interactions, such as hydrogen bonding (from both the carboxylic acid and boronic acid) and halogen bonding (from the chlorine atom). These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, or discrete molecular cages. The boronic acid group, in particular, can form reversible covalent bonds with diols, providing a dynamic component to these assemblies.

Computational and Theoretical Investigations of 3 Borono 5 Chlorobenzoic Acid

Quantum Chemical Calculations for Molecular Understanding

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and geometry of molecules. For 3-Borono-5-chlorobenzoic acid, these calculations can predict its stable conformations, the distribution of electrons, and its reactivity, all of which are critical for understanding its chemical and biological properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometries and electronic properties of molecules like this compound. DFT studies on related substituted benzoic acids and phenylboronic acid derivatives have demonstrated the reliability of this approach. lodz.plsemanticscholar.orgsemanticscholar.orgresearchgate.nettandfonline.com

Theoretical investigations into boronic acid derivatives using DFT methods, such as with the 6-31G(d,p) basis set, have been successful in examining their geometrical structures. lodz.pl For this compound, DFT calculations would be employed to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing chloro and borono groups on the benzene ring is expected to influence the geometry of the carboxylic acid group and the aromatic ring itself. For instance, the carbon-boron bond length and the angles involving the boronic acid group are of particular interest. In similar phenylboronic acid derivatives, the hybridization of the boron atom (typically sp²) results in a trigonal planar geometry for the boronic acid group. lodz.pl

The electronic structure is also significantly affected by the substituents. DFT calculations can provide insights into the charge distribution across the molecule, highlighting the electrophilic and nucleophilic regions. These calculations on substituted benzoic acids have shown good correlation with experimental observations. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Predicted Value |

| C-B Bond Length | ~1.56 Å |

| B-O Bond Length | ~1.37 Å |

| C-Cl Bond Length | ~1.74 Å |

| O-B-O Bond Angle | ~123° |

| C-C-B Bond Angle | ~120° |

Note: These values are illustrative and based on DFT calculations performed on similar substituted phenylboronic and chlorobenzoic acids.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.com A smaller gap generally implies higher reactivity.

For this compound, FMO analysis can predict its behavior in chemical reactions. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). youtube.com In boronic acid derivatives, electronic transitions, such as those observed in UV-Vis spectroscopy, often involve the transfer of electrons from the HOMO to the LUMO. lodz.pl The presence of both a chloro and a borono group on the benzoic acid ring is expected to lower the energy of both the HOMO and LUMO, with a potentially significant effect on the HOMO-LUMO gap. This, in turn, influences the molecule's reactivity and spectral properties.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Related Aromatic Acids.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.12 | -1.25 | 5.87 |

| 3-Chlorobenzoic Acid | -7.35 | -1.58 | 5.77 |

| Phenylboronic Acid | -6.98 | -1.10 | 5.88 |

Note: These values are for illustrative purposes to show the expected trends and are based on DFT calculations found in the literature for related compounds.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It is particularly useful for understanding intramolecular interactions, such as charge transfer and hyperconjugation. For 2-[(2,3-dimethylphenyl)amino]benzoic acid, NBO analysis has been used to elucidate intramolecular charge transfer interactions and electron density delocalization. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the carboxylic acid and boronic acid groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the influence of the electron-withdrawing substituents. MEP analysis of similar molecules, like thienyl-substituted diboranes, has been used to identify regions of high positive and negative charge concentrations. researchgate.net

Mechanistic Elucidation of Reactions Involving this compound

Arylboronic acids are renowned for their participation in a variety of important chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.org Theoretical calculations play a crucial role in elucidating the mechanisms of these reactions.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org In a reaction involving this compound, it would serve as the organoboron partner. The generally accepted mechanism proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. byjus.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. byjus.com

Theoretical studies on the amidation reaction between carboxylic acids and amines have shown that arylboronic acids can act as efficient catalysts. rsc.orgrsc.org The proposed mechanism involves the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the arylboronic acid. rsc.org This intermediate then reacts with the amine to form the amide bond. The removal of water is often crucial for the reaction to proceed efficiently. rsc.org

In Silico Screening and Molecular Docking Studies for Biological Activity

In silico screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein or enzyme. stmjournals.com Boronic acids and their derivatives have been identified as promising inhibitors for various enzymes, including proteasomes and β-lactamases. nih.govnih.gov

Molecular docking studies involve placing the ligand (this compound) into the active site of a target protein and evaluating the potential binding conformations and energies. For instance, studies on dipeptidyl boronic acid proteasome inhibitors have shown that these compounds can fit well into the active pocket of the β5 subunit of the proteasome. nih.gov Similarly, benzoic acid derivatives have been investigated as potential inhibitors of protein phosphatases. nih.gov

For this compound, in silico studies could be performed against a panel of enzymes to predict its potential biological activities. The docking results would provide information on the binding energy, which is an indicator of the binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site. Such studies on other benzoic acid derivatives have successfully identified potential binders for enzymes like cathepsins B and L. nih.gov

Table 3: Illustrative Molecular Docking Results for a Boronic Acid Inhibitor with a Target Enzyme.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Ser, His, Gly, Thr |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, covalent bond with active site serine |

Note: This table provides exemplary data based on published molecular docking studies of boronic acid inhibitors to illustrate the type of information generated.

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, Raman, UV-Vis)

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, while specific experimental spectroscopic studies are not widely available in published literature, its properties can be reliably predicted using quantum chemical calculations. Methods such as Density Functional Theory (DFT) for vibrational spectra (Infrared and Raman) and Time-Dependent DFT (TD-DFT) for electronic spectra (UV-Vis) are standard approaches for providing detailed spectral analysis. lodz.plnih.gov These theoretical methods allow for the calculation of molecular vibrational modes and electronic transitions, which are fundamental to understanding the molecule's structure and reactivity. nih.govmdpi.com

The predictions are typically performed after optimizing the molecule's geometry to its lowest energy state. Commonly used functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data for related aromatic acids and phenylboronic acids. nih.govicm.edu.plnih.gov

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of Infrared (IR) and Raman spectra involve determining the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the exact atomic motions involved, such as stretching, bending, or torsional movements. researchgate.net The potential energy distribution (PED) analysis is often employed to provide a quantitative assignment of each vibrational mode. nih.gov

For this compound, characteristic vibrational frequencies are expected for its functional groups: the boronic acid group [-B(OH)₂], the carboxylic acid group [-COOH], the chloro-substituted phenyl ring, and the C-B and C-Cl bonds.

Illustrative Predicted Vibrational Frequencies:

The following table provides an illustrative list of predicted vibrational modes for this compound based on well-established frequency ranges for similar molecules. libretexts.orgpressbooks.pubopenstax.org Actual calculated values would require a specific computational study.

| Predicted Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Spectroscopy Type |

| ~3600 - 3400 | O-H Stretching (free, boronic acid) | IR, Raman |

| ~3300 - 2500 | O-H Stretching (H-bonded, carboxylic acid dimer) | IR |

| ~3100 - 3000 | C-H Aromatic Stretching | IR, Raman |

| ~1710 - 1680 | C=O Stretching (carboxylic acid) | IR, Raman |

| ~1600 - 1450 | C-C Aromatic Ring Stretching | IR, Raman |

| ~1440 - 1395 | O-H In-plane Bending | IR |

| ~1350 - 1300 | B-O Stretching | IR, Raman |

| ~1200 - 1100 | C-O Stretching (carboxylic acid) | IR |

| ~1100 - 1000 | B-OH Bending | IR |

| ~800 - 600 | C-Cl Stretching | IR, Raman |

| ~750 - 700 | C-B Stretching | Raman |

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound can be predicted using TD-DFT calculations. lodz.plnih.gov These calculations provide information about the electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). The results typically include the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which indicates the intensity of the absorption. researchgate.net

For aromatic compounds like this, the primary electronic transitions are typically π → π* transitions within the benzene ring. openstax.org The specific absorption wavelengths are influenced by the substituents on the ring—in this case, the electron-withdrawing chloro and carboxylic acid groups and the boronic acid group. Solvation effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. lodz.pl

Illustrative Predicted UV-Vis Absorption Data:

This table illustrates the kind of data obtained from a TD-DFT calculation for an aromatic molecule in a solvent like ethanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) |

| ~285 | 0.15 | HOMO → LUMO (π → π) |

| ~240 | 0.60 | HOMO-1 → LUMO (π → π) |

| ~210 | 0.45 | HOMO → LUMO+1 (π → π*) |

This table is a hypothetical example based on typical values for substituted benzoic and phenylboronic acids and is not calculated data for this compound. nih.govcore.ac.uk

Such computational investigations are invaluable for providing a foundational understanding of the spectroscopic characteristics of this compound, predicting its spectral features, and aiding in the interpretation of any future experimental data.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Borono-5-chlorobenzoic acid in laboratory settings?

- Methodological Answer : When handling boronic acid derivatives like this compound, wear protective gloves, goggles, and lab coats. In case of skin contact, immediately wash with soap and water and seek medical advice if irritation persists . Avoid inhalation of dust and use fume hoods during weighing or synthesis. Store separately from strong acids, bases, oxidizers, and reducing agents to prevent hazardous reactions . First-aid measures for eye exposure include rinsing with water for several minutes and removing contact lenses if present .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation. Stability under normal laboratory conditions (room temperature, dry environment) is typical for boronic acids, but prolonged exposure to moisture or light should be avoided . Regularly monitor for discoloration or precipitate formation as indicators of degradation.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boron presence and aromatic substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC with UV detection to assess purity (>95% recommended for research-grade material) .

- FT-IR to identify functional groups (e.g., B–O, C=O stretches).

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved experimentally?

- Methodological Answer : Design a systematic solubility study using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., DMF, THF, ethanol) at controlled temperatures (20–40°C). Note that boronic acids may form reversible esters in alcohols, complicating solubility measurements. Use deuterated solvents for in-situ NMR monitoring to distinguish dissolution from chemical modification .

Q. What synthetic routes are viable for introducing the borono group at the 3-position of 5-chlorobenzoic acid?

- Methodological Answer : Consider:

- Suzuki-Miyaura coupling : Start with 3-bromo-5-chlorobenzoic acid and react with bis(pinacolato)diboron under Pd catalysis .

- Directed ortho-borylation : Use iridium catalysts with directing groups (e.g., esters) to achieve regioselective borylation, followed by hydrolysis to the acid .

- Lithiation-borylation : Treat 5-chlorobenzoic acid with LDA at low temperatures, followed by quenching with trimethyl borate .

Q. How does the electron-withdrawing chloro group at the 5-position influence the reactivity of the boronic acid moiety?

- Methodological Answer : The chloro group increases the electrophilicity of the boron atom, enhancing its reactivity in cross-coupling reactions. However, it may also reduce stability in protic solvents due to increased Lewis acidity. Conduct comparative kinetic studies with non-chlorinated analogs using model Suzuki reactions to quantify rate differences .

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?

- Methodological Answer :

- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water.

- Add stabilizing agents like diethanolamine or tricyclohexylphosphine to form reversible adducts .

- Conduct reactions at lower temperatures (0–5°C) to slow hydrolysis kinetics.

Data Contradiction and Knowledge Gaps

Q. How should researchers address the lack of toxicity data for this compound?

- Methodological Answer : Assume precautionary principles:

- Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) if the compound is used in biological studies.

- Refer to structurally similar boronic acids (e.g., 3-Borono-4-methylbenzoic acid) for preliminary risk assessment, noting that chronic toxicity data may not extrapolate directly .

Q. Why do stability studies report conflicting shelf-life estimates for boronic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.